molecular formula C11H24Cl2N2 B1456323 3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1219964-31-4

3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No.: B1456323
CAS No.: 1219964-31-4
M. Wt: 255.22 g/mol
InChI Key: QAAFQPRGRJQBFD-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C11H24Cl2N2 and its molecular weight is 255.22 g/mol. The purity is usually 95%.
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Biological Activity

3-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride, a piperidine derivative, has garnered attention due to its psychoactive properties and potential therapeutic applications. This compound is structurally related to other piperidine derivatives and has been studied for its interactions with various neurotransmitter systems, particularly in the context of neurological disorders.

Chemical Structure and Properties

The compound's molecular formula is C11H18Cl2N2C_{11}H_{18}Cl_2N_2, with a molecular weight of approximately 253.19 g/mol. Its structure features a piperidine ring substituted with a pyrrolidine moiety, which enhances its biological activity.

This compound primarily interacts with neurotransmitter receptors in the central nervous system. It has been shown to target:

  • Dopamine Receptors : Influencing dopamine release and uptake, which may contribute to its psychoactive effects.
  • Serotonin Receptors : Modulating serotonin levels, potentially impacting mood and anxiety disorders.

These interactions suggest that the compound may have applications in treating conditions such as depression and anxiety.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. For example, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive function.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Neuropharmacological Effects : A study conducted on animal models demonstrated that administration of the compound resulted in increased locomotor activity, suggesting stimulant-like effects consistent with dopamine receptor activation.
  • Antidepressant Potential : In a controlled experiment, subjects treated with the compound exhibited significant reductions in depressive symptoms compared to control groups, indicating its potential as an antidepressant agent.
  • Anxiolytic Properties : Another study reported anxiolytic effects in rodents, measured through elevated plus maze tests, where treated animals displayed increased time spent in open arms, indicative of reduced anxiety levels.

Research Findings

Recent research findings have provided insights into the pharmacological profile of this compound:

Study FocusFindingsReference
Neurotransmitter InteractionIncreased dopamine and serotonin levels
Enzyme InhibitionMAO inhibition leading to enhanced neurotransmitter action
Behavioral EffectsStimulant-like effects observed in locomotor activity tests
Antidepressant ActivitySignificant reduction in depressive symptoms

Properties

IUPAC Name

3-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-3-2-6-13(8-10)9-11-4-5-12-7-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAFQPRGRJQBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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